
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester, a nitrophenyl group, and a boronate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the phenoxy group is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Boronate Ester Formation: The boronate ester is introduced via a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The boronate ester can be converted to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the reduction of the boronate ester.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: The boronate ester moiety can be used in Suzuki-Miyaura cross-coupling reactions.
Biology
Probes and Sensors: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the context of its use:
Catalysis: The boronate ester can facilitate cross-coupling reactions by forming transient complexes with palladium catalysts.
Biological Probes: The nitro group can undergo reduction in biological environments, leading to changes in fluorescence properties.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate: Lacks the boronate ester moiety.
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: Lacks the nitro group.
Uniqueness
Structural Complexity: The presence of both a nitro group and a boronate ester makes it unique.
Reactivity: The compound’s multiple functional groups allow for diverse chemical transformations.
Propiedades
Fórmula molecular |
C20H29BN2O7 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H29BN2O7/c1-18(2,3)28-17(24)22-11-14(12-22)27-16-9-8-13(10-15(16)23(25)26)21-29-19(4,5)20(6,7)30-21/h8-10,14H,11-12H2,1-7H3 |
Clave InChI |
ZWCJIBWYPPDNKO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


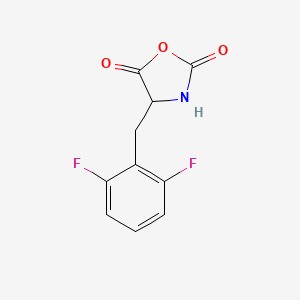
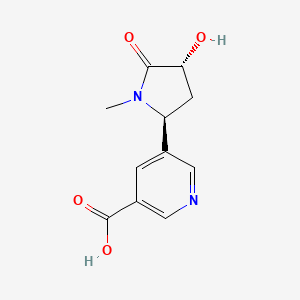
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)
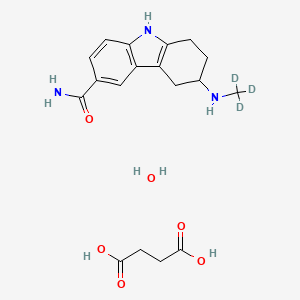

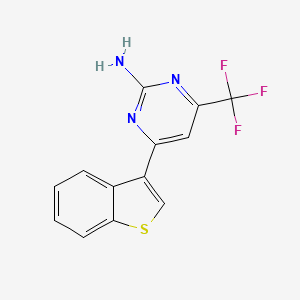
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)

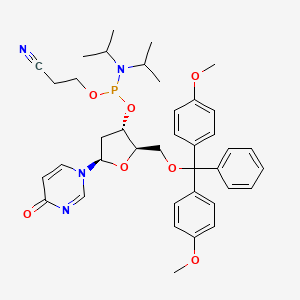
![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
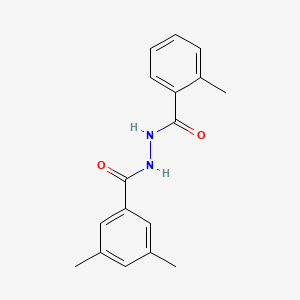
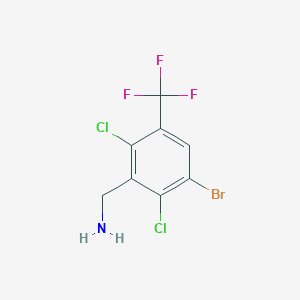
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
